(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
This compound features a pyrrolo[3,4-d]pyrimidine core fused with a 4-fluorophenyl group via a methanone bridge. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets like kinases and neurotransmitter receptors . The fluorophenyl substituent enhances metabolic stability and bioavailability by reducing oxidative metabolism . Synthesis of this compound likely involves Grignard additions or amide coupling steps, as seen in analogous pyrrolopyrimidine derivatives (e.g., tert-butyl-protected intermediates in and fluorophenyl-containing intermediates in ) .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLTXXZDKDGLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be synthesized via cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones. The fluorophenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl and pyrrolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound might inhibit the activity of a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolopyrimidine/Pyridine Families
The following table highlights key structural and synthetic differences between the target compound and related molecules:
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine () in ring fusion positions, affecting electronic properties and binding interactions.
Substituent Effects :
- The 4-fluorophenyl group is a common feature in the target compound and derivatives, enhancing lipophilicity and metabolic stability.
- Difluoromethoxy and pyridinyl ethynyl groups () increase steric bulk and π-stacking capacity, likely improving target affinity but reducing solubility .
Synthetic Routes :
- The target compound’s synthesis parallels tert-butyl-protected intermediates () and Grignard additions (), whereas employs nitro reduction and nucleophilic substitution .
- Compounds in require complex cyclocondensation and Claisen-Schmidt reactions, reflecting the diversity of synthetic strategies for fluorophenyl-containing heterocycles .
Biological Activity
(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, with the CAS number 1448074-06-3, is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The presence of a fluorinated phenyl group is believed to enhance its biological activity by improving metabolic stability and bioavailability.
- Molecular Formula : C₁₃H₁₀FN₃O
- Molecular Weight : 243.24 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | GI% (Growth Inhibition) | Reference |
|---|---|---|
| HOP-92 (Lung) | 71.8 | |
| NCI-H460 (Lung) | 66.12 | |
| ACHN (Renal) | 66.02 | |
| SNB-75 (CNS) | 69.53 |
In a study evaluating a series of pyrrolo[3,4-d]pyrimidine derivatives, compounds related to this compound demonstrated substantial growth inhibition in renal carcinoma cell lines, with some derivatives showing GI% values exceeding 100%, indicating enhanced cytotoxicity compared to controls.
The mechanism of action for this compound appears to involve the inhibition of specific kinases associated with cell cycle regulation and apoptosis:
- Kinase Inhibition : It has been shown to inhibit CDK2 and TRKA kinases, with IC50 values ranging from 0.09 µM to 1.58 µM for CDK2 and from 0.23 µM to 1.59 µM for TRKA across various derivatives tested .
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis : In vitro studies indicated that treatment with related compounds led to significant arrest in the G0–G1 phase of the cell cycle in RFX 393 renal carcinoma cells. The treated populations showed an increase to 84.36% compared to control groups .
- Structure-Activity Relationship (SAR) : Variations in the phenyl moiety significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against CDK2 and TRKA .
- In Vivo Studies : Although primarily in vitro studies have been conducted, preliminary in vivo assessments suggest promising therapeutic indices for derivatives of this compound in cancer models.
Q & A
Q. What are the key synthetic strategies for preparing (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach starting with functionalization of the pyrrolopyrimidine core. A common method includes:
- Acylation : Reacting a pyrrolo[3,4-d]pyrimidine derivative with 4-fluorobenzoyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the methanone linkage .
- Solvent and Temperature Control : Using anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen at 0–60°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product (>95% purity) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to confirm the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the pyrrolopyrimidine core (e.g., NH signals at δ 9.5–10.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 313.1024) .
- X-ray Crystallography : For unambiguous confirmation of the three-dimensional conformation, particularly the dihedral angle between the fluorophenyl and pyrrolopyrimidine moieties .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays to measure IC values .
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., PC3 prostate cancer, MCF-7 breast cancer) to assess antiproliferative activity at 1–50 μM concentrations .
- Solubility and Stability : High-performance liquid chromatography (HPLC) to monitor degradation in PBS or simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase inhibition profile?
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Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the fluorophenyl ring to enhance binding affinity to kinase ATP pockets. Compare IC values across analogs .
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Core Modifications : Replace the pyrrolopyrimidine with pyrazolo[3,4-d]pyrimidine to evaluate changes in selectivity (e.g., reduced off-target effects on non-cancerous cells) .
-
Data Table :
Derivative R Group IC (EGFR, nM) Selectivity (VEGFR/EGFR) Parent H 120 ± 15 0.8 Analog 1 NO 45 ± 6 2.1 Analog 2 CF 32 ± 4 3.5
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
- Standardized Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 μM) and incubation times (60 min) to minimize variability .
- Orthogonal Validation : Confirm kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Meta-Analysis : Compare datasets from multiple labs, adjusting for variables like cell passage number or serum concentration in culture media .
Q. How can computational modeling improve the understanding of its binding mechanism to kinase targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses within EGFR’s hydrophobic pocket (PDB: 1M17). Focus on hydrogen bonding between the pyrrolopyrimidine NH and Met793 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex and identify critical residues (e.g., Lys745, Thr854) .
- Free Energy Calculations : Calculate binding free energies (ΔG) using MM/PBSA to rank derivatives for synthesis priority .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
